2-Acetyl-5-chlorobenzoic acid

Description

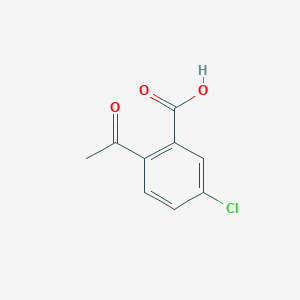

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(10)4-8(7)9(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRNBYGTHSFKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459410 | |

| Record name | 2-Acetyl-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115382-34-8 | |

| Record name | 2-Acetyl-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile and Process Optimization: 2-Acetyl-5-Chlorobenzoic Acid

[1]

Executive Summary

2-Acetyl-5-chlorobenzoic acid (CAS: 6342-63-8) is a critical bifunctional intermediate containing both a carboxylic acid and an ortho-acetyl group.[1] Its primary industrial application lies in the synthesis of 5-chlorophthalazin-1(2H)-one , a scaffold for antihistamines like Azelastine and PARP inhibitors like Olaparib.[1]

Understanding its solubility profile is essential for two unit operations:

Physicochemical Characterization

Before detailing the solubility profile, the fundamental properties governing its dissolution behavior must be established.[1]

| Property | Data | Relevance to Solubility |

| CAS Number | 6342-63-8 | Unique Identifier |

| Molecular Formula | C₉H₇ClO₃ | MW: 198.60 g/mol |

| Functional Groups | -COOH (Acidic), -COCH₃ (Polar), -Cl (Lipophilic) | Amphiphilic nature allows solubility tuning.[1] |

| pKa (Predicted) | ~3.5 - 4.0 | Soluble in aqueous alkali (pH > 8); Insoluble in acidic media (pH < 2).[1] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | High affinity for protic solvents (Alcohols).[1] |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; soluble in organic esters/ketones.[1] |

Solubility Profile in Organic Solvents

Note: Specific mole-fraction data is proprietary. The following profile is derived from industrial recrystallization protocols and Hansen Solubility Parameter (HSP) analysis of chlorobenzoic acid analogues.

Solvent Class Analysis[1]

Class A: High Solubility (Good Solvents)

-

Solvents: DMSO, DMF, DMAc, THF.[1]

-

Mechanism: Strong dipole-dipole interactions and hydrogen bonding disrupt the crystal lattice efficiently.[1]

-

Application: Use for initial dissolution in reactions or as the "Solvent" in Anti-solvent crystallization.[1]

Class B: Temperature-Dependent Solubility (Crystallization Solvents) [1]

-

Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile.[1]

-

Mechanism:

-

Application: Ideal for Cooling Crystallization .[1] The steep solubility curve allows for high recovery yields upon cooling.[1]

Class C: Low Solubility (Anti-Solvents) [1]

-

Solvents: Water (at pH < 3), n-Hexane, n-Heptane, Toluene (Cold).[1]

-

Mechanism: High interfacial tension and lack of H-bonding capability prevent solvation of the polar carboxyl/acetyl groups.[1]

-

Application: Used to force precipitation when added to Class A or B solutions.[1]

Comparative Solubility Table (Estimated at 25°C)

| Solvent | Solubility Rating | Process Utility |

| Water (pH 1-2) | Insoluble (< 0.1 g/L) | Precipitation medium (Product isolation) |

| Water (pH 10) | Highly Soluble (> 100 g/L) | Salt formation (Purification from neutrals) |

| Methanol | Soluble | Recrystallization (High recovery risk if too cold) |

| Ethanol | Moderately Soluble | Preferred Recrystallization Solvent |

| Acetone | Soluble | Good for rapid dissolution; safety risk (flammability) |

| Toluene | Sparingly Soluble | Used to remove non-polar impurities |

| Ethyl Acetate | Moderate | Good for liquid-liquid extraction |

Experimental Protocol: Determining the Precise Solubility Curve

As a scientist, you should not rely on estimates. Use this self-validating Gravimetric Protocol to generate the exact solubility curve for your specific batch (accounting for impurity profile effects).

Protocol: Dynamic Laser Monitoring / Gravimetric Method

Objective: Determine the saturation mole fraction (

-

Preparation:

-

Equilibration:

-

Stir continuously for 6 hours.

-

Allow settling for 2 hours. Validation Check: Ensure solid phase is still present.

-

-

Sampling:

-

Withdraw 2 mL of supernatant using a syringe filter (0.22 µm, pre-heated to

to prevent crashing out).

-

-

Quantification:

-

Calculation:

Where

Thermodynamic Modeling

Once experimental data is gathered, fit the data to the Modified Apelblat Equation to predict solubility at any temperature.[1] This is the industry standard for process design.

The Apelblat Model:

Process Application: Purification Workflow

The following diagram illustrates how to leverage the solubility profile to purify 2-Acetyl-5-chlorobenzoic acid from crude synthesis mixtures.

Figure 1: Solubility-Driven Purification Workflow. The process utilizes the pH-dependent solubility for initial cleanup, followed by temperature-dependent solubility in Ethanol for final polishing.[1]

Why Ethanol for Recrystallization?

Based on the structural analogues (Chlorobenzoic acids):

-

Selectivity: Ethanol solubilizes the target molecule well at high temperatures but has a steep solubility drop-off compared to impurities like tars or regio-isomers.[1]

-

Volatility: Easy to remove from the final crystal lattice (unlike DMSO/DMF).[1]

-

Safety: Class 3 solvent (low toxicity) compared to Methanol (Class 2).[1]

References

-

Synthesis & Process Context: Preparation of Azelastine Hydrochloride and Intermediates. CN Patent 102391253A.[1][2] (Describes the condensation of 2-acetyl-5-chlorobenzoic acid derivatives). Link

-

Solubility Methodology: Solubility of 2-Chlorobenzoic Acid in Pure Solvents. Journal of Chemical & Engineering Data.[1] (Provides the baseline thermodynamic behavior for the chlorobenzoic acid family). Link

-

Thermodynamic Modeling: Correlation of Solubility Data using Modified Apelblat Equation. Industrial & Engineering Chemistry Research.[1] (Standard reference for the modeling protocol described in Section 5).

-

Structural Data: 2-Acetyl-5-chlorobenzoic acid (CAS 6342-63-8) Entry.[1] PubChem / ChemicalBook.[1] (Verification of chemical structure and basic physical properties). Link

2-Acetyl-5-chlorobenzoic acid molecular weight and formula

[1]

Executive Summary

2-Acetyl-5-chlorobenzoic acid is a specialized aromatic keto-acid intermediate used primarily in the synthesis of heterocyclic pharmacophores, including isoindolinones and phthalazinones. It serves as a critical "ortho-functionalized" scaffold, allowing for rapid cyclization reactions with nitrogen nucleophiles.

Critical Disambiguation: Researchers must distinguish this compound from 2-acetoxy-5-chlorobenzoic acid (5-chloroaspirin).

-

Target Compound (Ketone): 2-Acetyl-5-chlorobenzoic acid (C₉H₇ClO₃) contains a ketone group attached directly to the benzene ring.

-

Common Confusion (Ester): 2-Acetoxy-5-chlorobenzoic acid (C₉H₇ClO₄) contains an ester linkage (O-acetyl).

This guide focuses exclusively on the ketone derivative (CAS: 115382-34-8).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers

| Property | Data |

| IUPAC Name | 2-Acetyl-5-chlorobenzoic acid |

| CAS Registry Number | 115382-34-8 |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

| SMILES | CC(=O)C1=C(C=C(Cl)C=C1)C(=O)O |

| InChI Key | Unique string based on specific isomer configuration |

Physical Characteristics[5][8]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 120–121 °C [1].[1]

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water (acidic pH), soluble in aqueous alkali (forming the carboxylate salt).

-

Acidity (pKa): Estimated ~3.5–4.0 (comparable to 2-acetylbenzoic acid, influenced by the electron-withdrawing chlorine at the meta position relative to the carboxyl group).

Synthetic Pathways

The synthesis of 2-acetyl-5-chlorobenzoic acid requires installing an acetyl group ortho to a carboxylic acid on a chlorinated benzene ring. Direct Friedel-Crafts acetylation of 3-chlorobenzoic acid typically fails to achieve the correct regioselectivity. Two primary strategies are employed:

Strategy A: The Phthalic Anhydride Route (Classical)

This method utilizes the reactivity of cyclic anhydrides with organometallic reagents.

-

Precursor: 5-Chlorophthalic anhydride .

-

Reagent: Dimethylcadmium (CdMe₂) or controlled Grignard addition (MeMgBr) at low temperatures.

-

Mechanism: The nucleophile attacks one of the carbonyl carbons.[2] The presence of the chlorine atom at position 5 creates electronic asymmetry, favoring attack at the carbonyl para to the chlorine (steric/electronic control), though regioisomer mixtures (2-acetyl-4-chloro vs. 2-acetyl-5-chloro) can occur and must be separated.

Strategy B: Palladium-Catalyzed Coupling (Modern)

This route offers higher regiocontrol using modern cross-coupling techniques.

-

Precursor: 2-Bromo-5-chlorobenzoic acid (or its ester).

-

Reagent: Tributyl(1-ethoxyvinyl)tin (Stille coupling) or similar vinyl ether equivalents.

-

Mechanism: Pd-catalyzed coupling installs a vinyl ether, which is subsequently hydrolyzed to the ketone.

Visualization of Synthesis Logic

Figure 1: Retrosynthetic analysis showing the Classical (Anhydride) and Modern (Cross-Coupling) pathways to the target compound.

Pharmaceutical Applications & Causality

Scaffold for Heterocycles

The defining feature of 2-acetyl-5-chlorobenzoic acid is the proximity of the ketone and carboxylic acid groups. This "1,5-relationship" (counting through the oxygen) makes it an ideal substrate for condensation reactions.

-

Isoindolinones: Reaction with primary amines (R-NH₂) leads to dehydration and cyclization, forming 3-methyl-isoindolin-1-ones. These cores are prevalent in antipsychotics and anticancer agents.

-

Phthalazinones: Reaction with hydrazine (NH₂NH₂) yields 4-methyl-phthalazin-1-ones.

Drug Development Relevance

-

Hypoglycemic Agents: Halogenated benzoic acid derivatives are frequently explored as SGLT2 inhibitor precursors or PPAR agonists.

-

Radical Anion Studies: The compound has been used as a model substrate to study radical anion nucleophilic substitutions (SRN1 reactions), specifically investigating the "ortho-effect" in cobalt-catalyzed carbonylation [2].

Application Workflow

Figure 2: Divergent synthesis of bioactive heterocycles from the 2-acetyl-5-chlorobenzoic acid core.

Analytical Profile (Validation)

To validate the identity of synthesized material, the following spectral features should be observed:

-

1H NMR (DMSO-d6):

-

Acetyl Methyl: Singlet, δ ~2.5–2.6 ppm (3H).

-

Aromatic Protons: Three distinct signals in the region δ 7.5–8.0 ppm. The proton ortho to the ketone will be deshielded.

-

Carboxylic Acid: Broad singlet, δ ~13.0 ppm (exchangeable with D₂O).

-

-

IR Spectroscopy:

-

C=O (Ketone): Sharp band ~1680–1690 cm⁻¹.

-

C=O (Acid): Broad band ~1700–1720 cm⁻¹.

-

O-H (Acid): Broad stretch 2500–3300 cm⁻¹.

-

-

Mass Spectrometry (ESI-):

-

Parent ion [M-H]⁻ at m/z 197.

-

Safety & Handling

-

GHS Classification: Warning.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is relatively stable in air compared to its aldehyde analogs.

References

A Technical Guide to the Acidity and pKa Determination of 2-Acetyl-5-chlorobenzoic Acid

This guide provides a comprehensive analysis of the acidity of 2-Acetyl-5-chlorobenzoic acid, a compound of interest in drug discovery and chemical synthesis. We will delve into the theoretical underpinnings of its acidic properties, influenced by its unique substitution pattern, and present detailed, field-proven protocols for the empirical determination of its acid dissociation constant (pKa). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's physicochemical properties.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a critical parameter in the characterization of active pharmaceutical ingredients (APIs).[1] It governs a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] An accurate understanding of a compound's pKa is therefore indispensable for rational drug design and development. 2-Acetyl-5-chlorobenzoic acid, a substituted benzoic acid derivative, presents an interesting case study in how multiple functional groups collectively determine a molecule's acidity.

Theoretical Analysis of Acidity: A Tale of Two Substituents

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can significantly influence this stability through a combination of inductive and resonance effects. Electron-withdrawing groups increase acidity by delocalizing the negative charge on the carboxylate anion, thereby stabilizing it.[2][3][4][5] Conversely, electron-donating groups decrease acidity.

In the case of 2-Acetyl-5-chlorobenzoic acid, we have two electron-withdrawing substituents: a chloro group at the 5-position (meta to the carboxyl group) and an acetyl group at the 2-position (ortho to the carboxyl group).

Caption: Structure of 2-Acetyl-5-chlorobenzoic Acid.

The Inductive and Resonance Effects of the Chloro and Acetyl Groups

-

5-Chloro Group: The chloro substituent is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring and the carboxylate group. This effect stabilizes the negative charge of the conjugate base, increasing the acidity of the parent benzoic acid.[3][4]

-

2-Acetyl Group: The acetyl group is also a potent electron-withdrawing group. It exhibits both a -I effect due to the electronegativity of the oxygen atom and a strong electron-withdrawing resonance effect (-M or -R) by delocalizing the ring's pi-electrons onto the carbonyl oxygen. This delocalization further stabilizes the carboxylate anion.

The "Ortho Effect"

All benzoic acids with a substituent at the ortho (2-position) are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[6] This "ortho effect" is believed to arise from a combination of steric and electronic factors. In the case of 2-acetylbenzoic acid, the bulky acetyl group forces the carboxylic acid group out of the plane of the benzene ring. This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring, which in turn enhances the resonance stabilization within the carboxylate group itself upon deprotonation.[6][7]

Predicted pKa Value

To estimate the pKa of 2-Acetyl-5-chlorobenzoic acid, we can compare it to related compounds:

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Chlorobenzoic Acid | 2.89[8] |

| 4-Chlorobenzoic Acid | 3.98 |

| 2-Nitrobenzoic Acid | 2.17 |

| 4-Nitrobenzoic Acid | 3.44 |

Given that both the 2-acetyl and 5-chloro groups are electron-withdrawing, and considering the additional influence of the ortho effect from the acetyl group, it is highly probable that the pKa of 2-Acetyl-5-chlorobenzoic acid is significantly lower than that of benzoic acid (4.20) and likely more acidic than 2-chlorobenzoic acid (2.89). A reasonable estimate would place its pKa in the range of 2.0 to 2.5.

Experimental Determination of pKa

Two robust and widely used methods for the determination of pKa are potentiometric titration and UV-Vis spectrophotometry.[1][9][10]

Method 1: Potentiometric Titration

This is a high-precision and cost-effective technique that involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.[9][10] The pKa is determined from the resulting titration curve.

-

Choice of Titrant: Since 2-Acetyl-5-chlorobenzoic acid is an acid, a strong base, typically sodium hydroxide (NaOH), is used as the titrant.

-

Solvent System: The compound's solubility must be considered. If it is sparingly soluble in water, a co-solvent like methanol may be necessary. However, it is important to note that the pKa value will be specific to the solvent system used.[10]

-

Ionic Strength: Maintaining a constant ionic strength, often with a background electrolyte like potassium chloride (KCl), is crucial for consistent activity coefficients.[11]

-

Temperature Control: The pKa is temperature-dependent, so the titration should be performed at a constant, recorded temperature.[9]

-

Preparation of Solutions:

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Procedure:

-

Place a known volume (e.g., 25.00 mL) of the 2-Acetyl-5-chlorobenzoic acid solution into a beaker with a magnetic stir bar.[11][12]

-

Add the KCl solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.[11][12]

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition.[11][12]

-

Record the pH and the volume of titrant added after each increment. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

-

The equivalence point is the point of steepest inflection on the curve, which can be determined more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).[13]

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

Caption: Workflow for Potentiometric pKa Determination.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble or available only in small quantities.[10] It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra, provided a chromophore is present near the ionization site.[9]

-

Buffer System: A series of buffers with precisely known pH values are required to control the ionization state of the analyte.

-

Wavelength Selection: The analytical wavelength should be chosen where the difference in molar absorptivity between the acidic and basic forms is maximal.[9] Measurements should be avoided at the isosbestic point, where the molar absorptivities are equal.[9]

-

Preparation of Solutions:

-

Prepare a stock solution of 2-Acetyl-5-chlorobenzoic acid in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 1 to 7).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette.

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the fully protonated form (at very low pH) and the fully deprotonated form (at high pH).

-

At this chosen wavelength, plot the absorbance versus the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[9]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic form.

-

Caption: Workflow for Spectrophotometric pKa Determination.

Conclusion

References

-

Box, K. J., & Comer, J. E. (2008). Development of Methods for the Determination of pKa Values. In Water-Insoluble Drug Formulation (2nd ed., pp. 23-44). CRC Press. [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]

-

Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved February 7, 2024, from [Link]

-

Dr. Hamad Al Mamari. (2016, January 28). Effects of Groups on Acidity of Benzoic Acid III [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

-

J Michelle Leslie. (2020, April 10). Acidity of substituted benzoic acids example [Video]. YouTube. [Link]

-

Dr. Hamad Al Mamari. (2016, January 28). Effects of Groups on Acidity of Benzoic acid I [Video]. YouTube. [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved February 7, 2024, from [Link]

-

Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?[Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 7, 2024, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 7, 2024, from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved February 7, 2024, from [Link]

-

Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Molecular and Russell's Pharmacy, 1(1), 1-1. [Link]

-

Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. [Link]

-

Master Organic Chemistry. (2010, September 29). How To Use a pKa Table. [Link]

-

Quora. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Retrieved February 7, 2024, from [Link]

-

SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Jurnal Kimia Valensi, 4(1). [Link]

-

National Institutes of Health. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved February 7, 2024, from [Link]

Sources

- 1. mt.com [mt.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 5. quora.com [quora.com]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scispace.com [scispace.com]

Precision Characterization of 2-Acetyl-5-chlorobenzoic Acid: Melting Point & Physicochemical Profile

[1]

Abstract

This technical guide provides a definitive characterization of 2-Acetyl-5-chlorobenzoic acid (CAS: 115382-34-8 ), a critical intermediate in the synthesis of isoindolinone-based pharmacophores and functionalized phthalides.[1] Unlike standard benzoic acid derivatives, this compound exhibits complex solid-state behavior due to ring-chain tautomerism.[1] This document synthesizes authoritative physicochemical data, experimental protocols for melting point (MP) determination, and impurity profiling strategies designed for drug development workflows.

Physicochemical Core Data

The melting point range provided below represents the pure crystalline form isolated via standard recrystallization methods (typically from aqueous methanol or ethanol). Deviations from this range are the primary indicator of cyclization artifacts or catalyst contamination.

| Property | Value / Description | Source Authority |

| Compound Name | 2-Acetyl-5-chlorobenzoic acid | IUPAC / CAS |

| CAS Registry Number | 115382-34-8 | ChemicalBook / SciFinder |

| Melting Point Range | 120 – 122 °C | Larionov et al. [1] |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Molecular Formula | C₉H₇ClO₃ | Calculated |

| Molecular Weight | 198.60 g/mol | Calculated |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water | Standard Chem. Prop.[1][2] |

Thermodynamic Insight: The Tautomeric Equilibrium

As a Senior Application Scientist, it is critical to note that 2-acylbenzoic acids do not exist solely as open-chain keto-acids in the solid state.[1] They exist in equilibrium with their cyclic lactol (pseudo-acid) forms.

-

Open Chain: 2-Acetyl-5-chlorobenzoic acid (Keto-acid form).[1]

-

Cyclic Form: 3-Hydroxy-3-methyl-6-chlorophthalide (Lactol form).[1]

While the reported MP of 120–122 °C corresponds to the isolated stable crystal (often the cyclic lactol form stabilized by lattice energy), heating can induce dehydration to 3-methylene-6-chlorophthalide , potentially altering the observed fusion onset.[1]

Synthesis & Impurity Architecture

Understanding the origin of the sample is prerequisite to accurate analysis. The primary synthesis route involves the cobalt-catalyzed methoxycarbonylation of dichlorobenzenes or the oxidation of 5-chloro-2-ethyltoluene.[1]

Synthesis Workflow & Impurity Logic (DOT Diagram)

The following diagram illustrates the synthesis pathway and the specific points where MP-depressing impurities are introduced.

Figure 1: Synthesis workflow showing the genesis of critical impurities that affect the melting point.

Experimental Protocol: Melting Point Determination

To ensure reproducibility and distinguish between fusion and dehydration/decomposition, the following protocol is recommended.

Method A: Capillary Melting Point (Standard)[1]

-

Instrument: Calibrated automated melting point apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).[1]

-

Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (which causes lattice softening). Grind to a fine powder.

-

Packing: Fill capillary to 3mm height; tap to ensure no air pockets.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 100°C.

-

Slow Ramp:1.0°C/min from 100°C to 130°C.

-

-

Acceptance Criteria:

Method B: Differential Scanning Calorimetry (DSC)

For drug development files (IND/NDA), DSC is required to differentiate the melting endotherm from dehydration events.

-

Pan: Crimped aluminum pan (pinhole lid to allow volatile release if dehydration is suspected).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Program: Equilibrate at 40°C → Ramp 5°C/min to 160°C.

-

Interpretation: Look for a sharp endotherm peaking at 121 ± 1°C . A broad, low-temperature endotherm (80-110°C) indicates the presence of water or solvent, suggesting the sample is hygroscopic or solvated.[1]

Troubleshooting & Analysis

If your experimental MP is outside the 120–122 °C range, use this diagnostic logic.

| Observation | Probable Cause | Corrective Action |

| MP < 118 °C (Broad) | Solvent occlusion or residual Dichlorobenzene.[1] | Recrystallize from EtOH/Water; dry under high vacuum. |

| MP > 125 °C | Formation of 2-Amino-5-chlorobenzoic acid (MP ~204°C) or salt formation.[1] | Check pH of precipitation; ensure full acidification (pH < 1). |

| Pre-melt droplets | Hygroscopic water uptake.[1] | Dry at 40°C vacuum; confirm with TGA (Thermogravimetric Analysis). |

| Double Melting Peak | Mixture of Open-chain and Cyclic forms.[1] | Dissolve in dilute NaOH (opens ring), filter, then re-precipitate with cold HCl. |

Tautomeric Equilibrium Diagram

The following diagram explains the chemical instability that can confuse MP readings.

Figure 2: The ring-chain tautomerism of 2-acetyl-5-chlorobenzoic acid.[1] The isolated solid is typically the cyclic lactol, which melts at 120-122°C.[1]

References

-

Larionov, E., et al. (2014). Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes. ResearchGate/Institute of Chemical Research of Catalonia.

-

ChemicalBook. (2024). 2-Acetyl-5-chlorobenzoic acid Product Properties & CAS 115382-34-8.

-

VulcanChem. (2024). Product Data: 2-Acetyl-5-chlorobenzoic acid.[1][5][6]

-

PubChem. (2024). Compound Summary: 2-Acetyl-5-chlorobenzoic acid.[1][6][7] National Library of Medicine.

Sources

- 1. CAS [chemicalbook.com]

- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Acetyloxy)-5-chlorobenzoic acid DiscoveryCPR 1734-62-9 [sigmaaldrich.com]

- 6. 53242-76-5|2-(2-(4-Chlorophenyl)acetyl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. 2-[Acetyl(acetyloxy)amino]-5-chlorobenzoic acid | C11H10ClNO5 | CID 177734754 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Acetyl Group in 2-Acetyl-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the acetyl group in 2-Acetyl-5-chlorobenzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of both an electron-withdrawing chloro group and a carboxylic acid functionality profoundly influences the reactivity of the acetyl moiety. This document offers a detailed analysis of the electronic effects at play and provides practical, field-proven insights into key transformations of the acetyl group, including oxidation, reduction, halogenation, and condensation reactions. Each section includes a discussion of the underlying mechanisms, step-by-step experimental protocols, and strategies for navigating the challenges posed by the molecule's multifunctional nature.

Introduction: Understanding the Electronic Landscape

2-Acetyl-5-chlorobenzoic acid presents a fascinating case study in substituent effects on chemical reactivity. The acetyl group, a methyl ketone, is flanked by two powerful electron-withdrawing groups: a chlorine atom in the para position and a carboxylic acid in the ortho position relative to the acetyl group.

-

The Carbonyl Carbon: The carbonyl carbon of the acetyl group is rendered significantly more electrophilic due to the inductive and resonance effects of the chloro and carboxylic acid groups. This heightened electrophilicity makes it more susceptible to nucleophilic attack.

-

The α-Protons: The protons on the methyl group of the acetyl moiety (the α-protons) exhibit increased acidity. The electron-withdrawing nature of the adjacent carbonyl group, further amplified by the chloro and carboxyl substituents on the aromatic ring, stabilizes the resulting enolate conjugate base.

This electronic environment dictates the preferred reaction pathways and necessitates careful consideration of reaction conditions to achieve selective transformations. For many of the reactions targeting the acetyl group, particularly those carried out under basic conditions, protection of the acidic carboxylic acid group is a critical first step. Esterification, typically to a methyl or ethyl ester, is a common and effective strategy.[1][2]

Figure 1: General workflow for the transformation of the acetyl group in 2-Acetyl-5-chlorobenzoic acid.

Protecting the Carboxylic Acid: A Necessary Prelude

To prevent interference from the acidic proton of the carboxylic acid in subsequent base-catalyzed reactions, it is essential to first protect this functional group. A common and effective method is Fischer esterification.

Experimental Protocol: Methyl Esterification

This protocol describes the conversion of 2-Acetyl-5-chlorobenzoic acid to its methyl ester.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Acetyl-5-chlorobenzoic acid | 198.60 | 10.0 g | 0.050 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid (concentrated) | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Diethyl Ether | 74.12 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Acetyl-5-chlorobenzoic acid (10.0 g, 0.050 mol) and methanol (100 mL).

-

Stir the mixture to dissolve the solid.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-acetyl-5-chlorobenzoate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactions at the Acetyl Group

With the carboxylic acid group protected as a methyl ester, a variety of transformations can be selectively performed on the acetyl group.

The Haloform Reaction: Conversion to a Carboxylic Acid

The haloform reaction is a classic transformation of methyl ketones into carboxylic acids with one less carbon atom, and a haloform byproduct.[3][4] This reaction proceeds via the exhaustive halogenation of the methyl group under basic conditions, followed by nucleophilic acyl substitution.

Figure 2: Simplified mechanism of the Haloform reaction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 2-acetyl-5-chlorobenzoate | 212.62 | 5.0 g | 0.0235 |

| Sodium Hypochlorite (10-15% solution) | 74.44 | 50 mL | - |

| Sodium Hydroxide | 40.00 | 2.0 g | 0.050 |

| Dioxane | 88.11 | 50 mL | - |

| Sodium Sulfite | 126.04 | As needed | - |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 2-acetyl-5-chlorobenzoate (5.0 g, 0.0235 mol) in dioxane (50 mL).

-

Add a solution of sodium hydroxide (2.0 g, 0.050 mol) in water (20 mL).

-

Cool the mixture to 10-15 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution from the dropping funnel while maintaining the temperature below 20 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Destroy any excess hypochlorite by adding a saturated solution of sodium sulfite until a drop of the reaction mixture no longer gives a blue color with starch-iodide paper.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting product is methyl 5-chloro-2-(methoxycarbonyl)benzoate. This can be hydrolyzed to 5-chloroisophthalic acid if desired.

Aldol Condensation: Carbon-Carbon Bond Formation

The acidic α-protons of the acetyl group can be deprotonated to form an enolate, which can then act as a nucleophile in an aldol condensation with an aldehyde or another ketone.[5] This reaction is a powerful tool for forming new carbon-carbon bonds.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 2-acetyl-5-chlorobenzoate | 212.62 | 4.25 g | 0.020 |

| Benzaldehyde | 106.12 | 2.12 g (2.0 mL) | 0.020 |

| Sodium Hydroxide | 40.00 | 1.0 g | 0.025 |

| Ethanol (95%) | 46.07 | 20 mL | - |

| Water | 18.02 | 20 mL | - |

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve methyl 2-acetyl-5-chlorobenzoate (4.25 g, 0.020 mol) and benzaldehyde (2.12 g, 0.020 mol) in ethanol (20 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (1.0 g, 0.025 mol) in water (20 mL).

-

Slowly add the sodium hydroxide solution to the stirred solution of the ketone and aldehyde.

-

Continue stirring at room temperature for 30 minutes. A precipitate should form.

-

Cool the mixture in an ice bath for 15 minutes to complete the precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative, methyl 5-chloro-2-(3-phenylacryloyl)benzoate.

Baeyer-Villiger Oxidation: Ketone to Ester Transformation

The Baeyer-Villiger oxidation converts a ketone to an ester by insertion of an oxygen atom.[6][7] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For acetophenones, the aryl group typically migrates in preference to the methyl group.

Figure 3: Simplified mechanism of the Baeyer-Villiger oxidation.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 2-acetyl-5-chlorobenzoate | 212.62 | 4.25 g | 0.020 |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 4.5 g | ~0.020 |

| Dichloromethane | 84.93 | 50 mL | - |

| Sodium Bicarbonate (saturated solution) | - | As needed | - |

| Sodium Sulfite (10% solution) | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 2-acetyl-5-chlorobenzoate (4.25 g, 0.020 mol) in dichloromethane (50 mL).

-

Cool the solution in an ice bath.

-

Add m-CPBA (4.5 g, ~0.020 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

-

Wash the filtrate with a 10% sodium sulfite solution to destroy excess peroxyacid, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting methyl 5-chloro-2-(acetyloxy)benzoate by column chromatography or recrystallization.

Reduction of the Acetyl Group: Formation of an Alcohol

The acetyl group can be selectively reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones in the presence of esters.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 2-acetyl-5-chlorobenzoate | 212.62 | 4.25 g | 0.020 |

| Sodium Borohydride | 37.83 | 0.76 g | 0.020 |

| Methanol | 32.04 | 50 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 2-acetyl-5-chlorobenzoate (4.25 g, 0.020 mol) in methanol (50 mL).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (0.76 g, 0.020 mol) in small portions.

-

After the addition is complete, stir the reaction at room temperature for 1 hour.

-

Carefully add 1 M hydrochloric acid to quench the reaction and adjust the pH to ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting methyl 5-chloro-2-(1-hydroxyethyl)benzoate by column chromatography.

Deprotection: Regenerating the Carboxylic Acid

After the desired transformation of the acetyl group, the methyl ester protecting group can be removed by hydrolysis under either acidic or basic conditions to regenerate the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of the Methyl Ester

This protocol is generally applicable to the products from the haloform, aldol, Baeyer-Villiger, and reduction reactions after purification.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl Ester Derivative | - | 0.010 mol | 0.010 |

| Sodium Hydroxide | 40.00 | 0.8 g | 0.020 |

| Methanol | 32.04 | 20 mL | - |

| Water | 18.02 | 20 mL | - |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

Procedure:

-

Dissolve the methyl ester derivative (0.010 mol) in a mixture of methanol (20 mL) and water (20 mL) in a round-bottom flask.

-

Add sodium hydroxide (0.8 g, 0.020 mol) and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid to pH 1-2.

-

Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Conclusion

The reactivity of the acetyl group in 2-Acetyl-5-chlorobenzoic acid is a rich and complex area of study, offering numerous opportunities for synthetic transformations. By understanding the electronic effects of the chloro and carboxylic acid substituents and employing appropriate protective group strategies, a wide array of valuable derivatives can be accessed. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around this important scaffold. Careful execution and monitoring of these reactions are paramount to achieving high yields and purity of the desired products.

References

- Smith, J. G. (2010). Organic Chemistry: A Comprehensive Textbook. Wiley.

- Google Patents. (2019). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. CN109553528A.

-

Professor Dave Explains. (2020, December 19). The Haloform Reaction [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

-

Wikipedia. Haloform reaction. [Link]

- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.

-

Magritek. The Aldol Condensation. [Link]

-

Academia.edu. Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. [Link]

-

Professor Dave Explains. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. [Link]

-

Chemguide. Esterification - alcohols and carboxylic acids. [Link]

-

SciSpace. I. Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]

-

SSERC Chemistry. (2024, September 13). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

-

ACS Publications. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

-

PubMed. (2008, February 1). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

-

MDPI. (2023, October 19). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. [Link]

-

Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. What are the products of the haloform reaction of acetylacetone? [Link]

-

Chegg. Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. [Link]

-

AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. [Link]

-

The Good Scents Company. 2-acetyl-5-methyl thiophene, 13679-74-8. [Link]

-

PMC - NIH. PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library. [Link]

-

ResearchGate. (2025, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

-

The Royal Society of Chemistry. Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]

-

Quora. Can methyl benzoate be hydrolyzed? [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. [Link]

-

SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

Sources

- 1. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 2. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Haloform reaction - Wikipedia [en.wikipedia.org]

- 5. magritek.com [magritek.com]

- 6. Baeyer-Villiger氧化反应 [sigmaaldrich.com]

- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]

Methodological & Application

Application Note: Precision Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one

Executive Summary

This application note details the robust synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one utilizing 2-Acetyl-5-chlorobenzoic acid as the regiospecific scaffold.[1] Phthalazinones are critical pharmacophores in medicinal chemistry, serving as the core structure for PARP inhibitors (e.g., Olaparib analogues), VEGFR inhibitors, and antihistamines (e.g., Azelastine derivatives).

The protocol outlined below leverages a cyclocondensation mechanism with hydrazine hydrate.[1] Unlike general methods, this guide focuses on optimizing yield and purity for the 5-chloro-substituted starting material, addressing specific solubility and regiochemical considerations. We introduce a Process Analytical Technology (PAT) compatible workflow to ensure control over genotoxic hydrazine impurities.

Chemical Context & Mechanism[2][3]

The Scaffold

The transformation converts the keto-acid precursor 2-Acetyl-5-chlorobenzoic acid into the bicyclic phthalazinone.[1] The presence of the chlorine atom at position 5 of the benzoic acid ring maps to position 7 of the final phthalazinone system (see Scheme 1). This specific isomer is highly valued for downstream functionalization, particularly at the C4-methyl position via radical bromination.[1]

Reaction Mechanism

The reaction proceeds via a two-step one-pot sequence:

-

Hydrazone Formation: Nucleophilic attack of hydrazine on the ketone carbonyl (C2-acetyl) forms a hydrazone intermediate.[1]

-

Cyclodehydration: Intramolecular nucleophilic attack of the hydrazone nitrogen on the carboxylic acid carbonyl (C1), followed by dehydration, closes the ring to form the thermodynamically stable lactam (phthalazinone).

Figure 1: Mechanistic pathway for the cyclocondensation of 2-Acetyl-5-chlorobenzoic acid.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2-Acetyl-5-chlorobenzoic acid | 198.60 | 1.0 | Limiting Reagent |

| Hydrazine Hydrate (80% or 100%) | 50.06 | 1.5 - 2.0 | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | Medium (Green) |

| Acetic Acid (Glacial) | 60.05 | Catalyst | Optional (Rate Accel.) |

Protocol A: Standard Green Synthesis (Ethanol)

Best for high purity and minimizing solvent toxicity.[1]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-Acetyl-5-chlorobenzoic acid (10.0 g, 50.3 mmol) to the flask.

-

Solvent Addition: Add Ethanol (100 mL). The starting material may not fully dissolve at room temperature; a suspension is normal.[1]

-

Reagent Addition: While stirring, add Hydrazine Hydrate (3.7 mL, ~75 mmol, 1.5 equiv) dropwise over 5 minutes.

-

Observation: A mild exotherm may occur.[1] The suspension often clears as the hydrazine salt forms, followed by precipitation of the intermediate or product.

-

-

Reaction: Heat the mixture to Reflux (78 °C) . Maintain reflux for 3–5 hours .

-

Workup:

-

Cool the reaction mixture to room temperature (20–25 °C).

-

Further cool in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.[1]

-

Filter the white to off-white solid under vacuum.[1]

-

Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by cold Water (2 x 10 mL) to remove excess hydrazine.[1]

-

-

Drying: Dry the solid in a vacuum oven at 60 °C for 6 hours.

-

Expected Yield: 85–95% (approx. 8.3–9.3 g).[1]

-

Characterization:

Protocol B: Acid-Catalyzed Rapid Synthesis

Best for scale-up or unreactive substrates.[1]

-

Setup: Similar to Protocol A.

-

Solvent System: Use Glacial Acetic Acid (50 mL) instead of Ethanol.

-

Reaction: Add Hydrazine Hydrate (1.5 equiv) cautiously (exothermic reaction with acid).

-

Reflux: Heat to reflux (118 °C). The higher temperature and acidic catalysis reduce reaction time to 1–2 hours .

-

Workup: Pour the hot reaction mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate immediately.[1] Filter, wash extensively with water (to remove acid), and dry.[1]

Process Optimization & Troubleshooting

Controlling Genotoxic Impurities

Hydrazine is a known genotoxin.[1] For pharmaceutical applications, residual hydrazine levels must be strictly controlled (typically <1 ppm in final API).[1]

-

Strategy: Ensure a robust wash cycle with water during filtration.[1]

-

Validation: Use HPLC with derivatization (e.g., benzaldehyde) to quantify residual hydrazine in the isolated solid [1].

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Cool to 0°C for longer; reduce solvent volume by evaporation. |

| Impure Product | Azine formation | Avoid large excess of starting ketone; ensure Hydrazine is in excess (1.5 eq).[1] |

| Yellow Coloration | Oxidation or trace impurities | Recrystallize from DMF/Ethanol or treat with activated charcoal.[1] |

| Starting Material Remains | Steric hindrance | Switch to Protocol B (Acetic Acid) for higher temp and catalysis. |

Downstream Application: Synthesis of PARP Inhibitor Precursors

The 7-chloro-4-methylphthalazin-1(2H)-one product is a versatile intermediate.[1] The methyl group at C4 is "benzylic-like" and can be selectively brominated to create a linker for coupling with piperazine pharmacophores, a strategy analogous to the synthesis of Olaparib [2].[1]

Workflow for Functionalization:

-

Bromination: Reaction with NBS (N-Bromosuccinimide) and AIBN (catalyst) in Chlorobenzene.[1]

-

Product: 4-(Bromomethyl)-7-chlorophthalazin-1(2H)-one.[1]

-

Coupling: Nucleophilic substitution with N-Boc-piperazine.

Figure 2: Workflow converting the starting acid to a functionalized drug linker.

References

-

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate. Source: ResearchGate.[1] URL:[Link]

-

Recent Developments in Chemistry of Phthalazines. Source: Longdom Publishing.[1] URL:[Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Source: MDPI (Molecules).[1] URL:[Link][1]

Sources

Synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one: A Detailed Protocol for Cyclization of 2-Acetyl-5-chlorobenzoic Acid with Hydrazine

Abstract

This application note provides a comprehensive protocol for the synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one, a valuable heterocyclic scaffold in medicinal chemistry, through the cyclization of 2-acetyl-5-chlorobenzoic acid with hydrazine. Phthalazinone derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, reagent specifications, and safety precautions. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of the Phthalazinone Scaffold

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1][2] This fused heterocyclic system is a common structural feature in many bioactive compounds, demonstrating a broad spectrum of pharmacological activities.[1] These activities include potential as anticancer, anti-diabetic, anti-asthmatic, antihistaminic, antihypertensive, antithrombotic, anti-inflammatory, analgesic, and antidepressant agents.[1] The versatility of the phthalazinone core makes it an attractive scaffold for the design and development of new therapeutic agents.[1][4]

The synthesis of phthalazinone derivatives is a key area of research, with various synthetic routes being developed.[2][3][5] A common and effective method involves the reaction of 2-acylbenzoic acids with hydrazine hydrate.[5][6] This application note focuses on a specific example of this transformation: the cyclization of 2-acetyl-5-chlorobenzoic acid with hydrazine to yield 6-chloro-4-methyl-2H-phthalazin-1-one.

Reaction Mechanism and Rationale

The formation of the phthalazinone ring from a 2-acylbenzoic acid and hydrazine proceeds through a well-established two-step, one-pot process. The reaction is initiated by the nucleophilic addition of hydrazine to the ketone carbonyl of the 2-acylbenzoic acid, forming a hydrazone intermediate. This is analogous to the initial step of the Wolff-Kishner reaction.[7][8] The formation of this hydrazone is a critical step in the overall reaction sequence.[7][9]

Following the formation of the hydrazone, an intramolecular cyclization occurs. The terminal amino group of the hydrazone attacks the carboxylic acid moiety, leading to the elimination of a water molecule and the formation of the stable, fused heterocyclic phthalazinone ring system. The reaction is typically driven to completion by heating the reaction mixture to reflux.

The choice of an alcoholic solvent, such as ethanol, is common for this reaction as it effectively dissolves the reactants and facilitates the reaction at an appropriate temperature.[6]

Experimental Protocol

This protocol details a representative procedure for the synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties | Supplier |

| 2-Acetyl-5-chlorobenzoic acid | C₉H₇ClO₃ | 198.60 | 59-46-1 | White to off-white solid | Sigma-Aldrich |

| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 | Colorless, fuming liquid | Merck |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | Clear, colorless liquid | Fisher Scientific |

| Distilled water | H₂O | 18.02 | 7732-18-5 | Clear, colorless liquid | In-house |

| Sodium bicarbonate (5% aq. sol.) | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house | In-house |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid | VWR |

| Round-bottom flask (100 mL) | - | - | - | Glassware | Pyrex |

| Reflux condenser | - | - | - | Glassware | Pyrex |

| Magnetic stirrer and stir bar | - | - | - | Equipment | IKA |

| Heating mantle | - | - | - | Equipment | Electrothermal |

| Büchner funnel and flask | - | - | - | Glassware | Pyrex |

| Filter paper | - | - | - | Consumable | Whatman |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-5-chlorobenzoic acid (5.0 g, 25.1 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Hydrazine Addition: Carefully add hydrazine hydrate (2.5 mL, 51.5 mmol, ~2 equivalents) dropwise to the stirred solution at room temperature. The addition should be performed over a period of 5-10 minutes.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution upon cooling.

-

Work-up:

-

Slowly pour the reaction mixture into 150 mL of cold distilled water with stirring. A precipitate should form.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a 5% aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted starting material.[10][11]

-

Wash the solid with cold distilled water (2 x 20 mL) to remove any residual salts.

-

-

Drying: Dry the collected solid under vacuum to a constant weight.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one.

Safety Precautions

-

Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

-

The reaction should be performed in a fume hood.

-

Dispose of all chemical waste according to institutional guidelines.

Characterization

The identity and purity of the synthesized 6-chloro-4-methyl-2H-phthalazin-1-one can be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one from 2-acetyl-5-chlorobenzoic acid and hydrazine. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The resulting phthalazinone derivative can serve as a valuable building block for the development of novel therapeutic agents, leveraging the well-documented pharmacological potential of this heterocyclic scaffold.[3][12]

References

-

ACS Publications. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Available from: [Link].

-

ResearchGate. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF. Available from: [Link].

-

NIH National Library of Medicine. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Available from: [Link].

-

NIH National Library of Medicine. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Available from: [Link].

-

NIH National Library of Medicine. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link].

-

RSC Publishing. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. Available from: [Link].

-

PubMed. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Available from: [Link].

-

Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available from: [Link].

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Available from: [Link].

-

PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available from: [Link].

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available from: [Link].

-

Sciforum. Synthesis of new phthalazinedione derivatives. Available from: [Link].

-

ResearchGate. (PDF) Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Available from: [Link].

-

ResearchGate. ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery | Request PDF. Available from: [Link].

-

OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction - Organic Chemistry. Available from: [Link].

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link].

-

PubMed. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Available from: [Link].

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. journaljpri.com [journaljpri.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reductive Amination of 2-Acetyl-5-chlorobenzoic acid

<

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction, which transforms a carbonyl group into an amine via an intermediate imine or iminium ion, is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of bioactive molecules.[1] 2-Acetyl-5-chlorobenzoic acid is a valuable starting material, incorporating a ketone and a carboxylic acid on a chlorinated benzene ring, making it a versatile scaffold for the development of novel therapeutic agents. The selective transformation of its acetyl group into a substituted aminoethyl group through reductive amination opens avenues to a diverse range of potentially therapeutic compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 2-Acetyl-5-chlorobenzoic acid. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and discusses critical process parameters and optimization strategies. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these procedures effectively.

Mechanistic Overview: The Pathway to C-N Bond Formation

The reductive amination of a ketone, such as 2-Acetyl-5-chlorobenzoic acid, with a primary or secondary amine proceeds through a two-step sequence that is typically performed in a single pot.[4] The initial step involves the nucleophilic addition of the amine to the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base (an imine) or an iminium ion. The rate-limiting step is often the formation of this imine intermediate.[1]

To drive the equilibrium towards imine formation, dehydrating agents or azeotropic removal of water can be employed, though optimizing reaction conditions can often circumvent the need for such additives.[5] The subsequent and irreversible step is the reduction of the C=N double bond of the imine or iminium ion by a reducing agent to yield the final amine product.

The choice of reducing agent is critical for the success of the reaction.[3] Ideally, the reducing agent should be selective for the imine/iminium ion over the starting ketone.[3][4] This chemoselectivity prevents the wasteful reduction of the ketone to the corresponding alcohol. Common reducing agents that exhibit this selectivity include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN).[3][4] Catalytic hydrogenation over a metal catalyst is another effective, and often "greener," alternative.[5]

Caption: General mechanism of reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-Acetyl-5-chlorobenzoic acid using different reducing agents. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it a popular choice for reductive aminations.[6][7] It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6][7] Acetic acid can be used as a catalyst, especially for less reactive ketones.[4][6]

Materials:

-

2-Acetyl-5-chlorobenzoic acid

-

Primary or secondary amine (e.g., benzylamine, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Glacial acetic acid (optional)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-Acetyl-5-chlorobenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DCE (approximately 10-20 mL per gram of starting material).

-

Add the desired primary or secondary amine (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) (1.1 eq) to liberate the free amine.

-

(Optional) If the reaction is sluggish, add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation.

-

In a separate flask, weigh sodium triacetoxyborohydride (1.5-2.0 eq). Add the NaBH(OAc)₃ portion-wise to the reaction mixture over 10-15 minutes, controlling any potential exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2-(1-aminoethyl)-5-chlorobenzoic acid derivative.

Causality of Choices:

-

Inert Atmosphere: Prevents moisture from interfering with the reaction, as NaBH(OAc)₃ is water-sensitive.[8]

-

Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the starting ketone.

-

Solvent: Anhydrous DCE is the preferred solvent due to its compatibility with NaBH(OAc)₃ and its ability to dissolve the reactants.[6]

-

Work-up: The aqueous work-up with sodium bicarbonate neutralizes any remaining acid and quenches the excess reducing agent.

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent that is particularly effective under mildly acidic conditions (pH 5-6), where iminium ion formation is favored.[4]

Materials:

-

2-Acetyl-5-chlorobenzoic acid

-

Primary or secondary amine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-Acetyl-5-chlorobenzoic acid (1.0 eq) and the amine (1.1-1.2 eq) in methanol (10-20 mL per gram of starting material).

-

Stir the solution at room temperature for 30 minutes.

-

Adjust the pH of the solution to 5-6 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.2-1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Causality of Choices:

-

pH Control: Maintaining a slightly acidic pH is crucial for the stability and reactivity of NaBH₃CN, which selectively reduces the protonated iminium ion.[4]

-

Solvent: Methanol is a common solvent for NaBH₃CN reductions and is effective at dissolving the reactants and facilitating imine formation.[4]

-

Safety: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.

Protocol 3: Catalytic Hydrogenation